12-Ketolithocholic acid

Beschreibung

Eigenschaften

IUPAC Name |

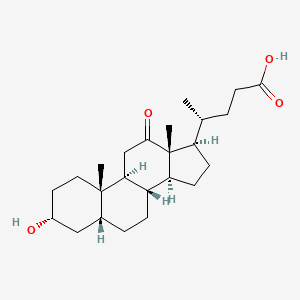

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-20,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,23+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNYHSDFZXHMMJ-VPUMZWJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2CCC4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199300 |

Source

|

| Record name | 12-Ketolithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 12-Ketodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5130-29-0 |

Source

|

| Record name | 12-Ketolithocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5130-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Ketolithocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005130290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Ketolithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-OXOLITHOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57668172Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12-Ketodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

12-Ketolithocholic Acid: Structural Pharmacodynamics and Therapeutic Architectures

Abstract

12-Ketolithocholic acid (12-keto-LCA), chemically defined as 3

Molecular Definition & Physicochemical Identity

12-keto-LCA is a C24 steroid derivative characterized by a cis-fusion of the A/B ring system (5

Structural Specifications

| Property | Specification |

| IUPAC Name | 3 |

| Common Synonyms | 12-oxo-lithocholic acid; 12-oxo-LCA; 12-ketodeoxycholic acid |

| CAS Number | 5130-29-0 |

| Molecular Formula | C |

| Molecular Weight | 390.56 g/mol |

| Stereochemistry | 3 |

| Solubility | Soluble in DMSO, Ethanol, DMF; sparingly soluble in aqueous buffers (requires pH > 7.5 or albumin carrier) |

Structural Logic

The C12-ketone introduces a distinct electrostatic landscape compared to the C12

The Biogenic Reactor: Microbiome-Driven Synthesis

12-keto-LCA is not a primary product of hepatic synthesis. It is exclusively generated in the distal ileum and colon through the enzymatic activity of specific gut anaerobes acting on Deoxycholic Acid (DCA).

Enzymology: 12 -Hydroxysteroid Dehydrogenase

The transformation is catalyzed by 12

Key Bacterial Producers:

-

Eggerthella lenta (formerly Eubacterium lentum): A dominant producer possessing NAD+-dependent 12

-HSDH. -

Clostridium group P (e.g., C. scindens related strains): Often express 12

-HSDH alongside 7 -

Clostridium perfringens : Exhibits 12

-HSDH activity.[2][3]

Biogenic Pathway Diagram

Figure 1: Biogenic pathway of 12-keto-LCA. Cholic acid undergoes 7

Pharmacodynamics & Signaling Mechanics

Recent mechanistic studies have repositioned 12-keto-LCA from a mere metabolic byproduct to a potent signaling molecule with high specificity for nuclear receptors involved in mucosal immunity and xenobiotic metabolism.

The VDR-ILC3 Axis (Immunomodulation)

Unlike many secondary bile acids that are cytotoxic or pro-inflammatory, 12-keto-LCA exhibits a protective profile in colitis.

-

Mechanism: 12-keto-LCA upregulates VDR expression in Group 3 Innate Lymphoid Cells (ILC3s) .

-

Outcome: Activation of VDR suppresses the transcription of Il17a and Il17f. Reduced IL-17A secretion prevents the hyper-inflammatory response typical of ulcerative colitis.

PXR Activation (Detoxification)

12-keto-LCA is a robust agonist of the Pregnane X Receptor (PXR).

-

EC50: ~31.3

M.[7] -

Mechanism: Binding to the PXR LBD induces the expression of CYP3A4 and MDR1.

-

Physiological Role: Enhances the detoxification of lithocholic acid and other xenobiotics, protecting the liver and gut epithelium from bile acid-induced toxicity.

Signaling Network Diagram

Figure 2: Pharmacodynamic signaling of 12-keto-LCA showing dual modulation of VDR (anti-inflammatory) and PXR (detoxification) pathways.

Experimental Frameworks

Chemical Synthesis Protocol

While enzymatic synthesis is possible, chemical synthesis provides higher purity for pharmacological studies. The following protocol utilizes selective protection and oxidation.

Precursor: Deoxycholic Acid (DCA).[1][6][7][8] Reagents: Methanol, Acetic Anhydride, Pyridine, Chromic Acid (Jones Reagent), NaOH.

-

Methyl Esterification: Dissolve DCA in MeOH with catalytic H

SO -

Selective Acetylation (C3):

-

Rationale: The C3-OH (equatorial) is less sterically hindered than C12-OH (axial/hindered).

-

Treat Methyl Deoxycholate with 1.1 eq Acetic Anhydride in Pyridine at 0°C. Monitor by TLC. Stop reaction before di-acetylation occurs.

-

Product: Methyl 3

-acetoxy-12

-

-

Oxidation (C12):

-

Dissolve the intermediate in Acetone.

-

Add Jones Reagent (CrO

/H -

Quench with isopropanol.

-

Product: Methyl 3

-acetoxy-12-oxo-5

-

-

Hydrolysis (Deprotection):

-

Reflux in 5% NaOH/MeOH for 4h to remove the C3-acetate and C24-methyl ester.

-

Acidify with HCl to precipitate 12-keto-LCA .

-

Recrystallize from Ethyl Acetate/Hexane.

-

LC-MS/MS Quantification

Accurate measurement in biological matrices requires Multiple Reaction Monitoring (MRM) due to isomer complexity.

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400). Ionization: Electrospray Ionization (ESI), Negative Mode. Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

| Parameter | Setting |

| Precursor Ion (Q1) | m/z 389.3 [M-H] |

| Product Ion (Q3) | m/z 353.3 (Loss of 2 H |

| Declustering Potential | -80 V |

| Collision Energy | -30 to -45 eV |

| Retention Time | Elutes before DCA and LCA due to increased polarity of the ketone. |

Therapeutic Horizons

The identification of 12-keto-LCA as a VDR modulator opens new avenues for "post-biotic" therapies.

-

IBD/Ulcerative Colitis: Direct administration or bacterial engineering (e.g., E. lenta consortia) to increase luminal 12-keto-LCA could restore mucosal barrier integrity via the ILC3-IL17 axis.

-

Metabolic Syndrome: PXR activation suggests utility in cholestatic liver diseases where bile acid detoxification is compromised.

-

Drug Delivery: As a stable, lipophilic metabolite, 12-keto-LCA can be formulated in delayed-release capsules to target the distal ileum, the site of maximal VDR expression and ILC3 abundance.

References

-

Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis. Source:[1][6][9] Gut Microbes (2023).[1] URL:[Link]

-

Metabolism of Oxo-Bile Acids and Characterization of Recombinant 12α-Hydroxysteroid Dehydrogenases from Bile Acid 7α-Dehydroxylating Human Gut Bacteria. Source: Applied and Environmental Microbiology (2018). URL:[Link]

-

Selective Reduction of Oxo Bile Acids: Synthesis of 3 Beta-, 7 Beta-, and 12 Beta-Hydroxy Bile Acids. Source: Journal of Lipid Research (1991). URL:[Link]

-

Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. Source: Journal of Lipid Research (2013). URL:[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 12alpha-hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. 12alpha-Hydroxysteroid dehydrogenase from Clostridium group P strain C48-50 ATCC No. 29733: partial purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biosynthesis and Immunomodulatory Mechanism of 12-Ketolithocholic Acid (12-ketoLCA)

The following technical guide details the biosynthesis, microbial ecology, and therapeutic mechanisms of 12-Ketolithocholic acid (12-ketoLCA).

Executive Summary

12-Ketolithocholic acid (12-ketoLCA) , chemically defined as 3

Recent distinct studies (2023-2024) have elucidated its critical role in suppressing colonic inflammation by modulating Group 3 Innate Lymphoid Cells (ILC3s) via the Vitamin D Receptor (VDR) . This guide provides a comprehensive technical breakdown of its biosynthetic pathway, the specific bacterial enzymology involved, and validated protocols for its isolation and quantification.

Biosynthetic Pathway & Enzymology

The production of 12-ketoLCA is a multi-step biochemical process occurring in the distal ileum and colon. It relies on the conversion of primary bile acids into secondary bile acids, followed by specific oxidation at the C-12 position.

The Precursor Cascade

-

Primary Synthesis (Liver): Cholesterol is converted to Cholic Acid (CA) via CYP7A1 and CYP8B1. CA is conjugated (Tauro/Glyco-CA) and secreted into the intestine.

-

Deconjugation (Gut): Bacterial Bile Salt Hydrolases (BSH) remove glycine/taurine to release free CA.[3]

-

7

-Dehydroxylation (Gut): Specialized bacteria (e.g., Clostridium scindens) remove the 7-OH group from CA to form Deoxycholic Acid (DCA) . -

12

-Dehydrogenation (Gut - The Critical Step): The 12

Key Microbial Effectors

The capability to produce 12-ketoLCA is not ubiquitous. It is restricted to specific clostridial clusters possessing the bai operon (for DCA production) and specific HSDH genes.

-

Primary Producers: Clostridium scindens, Clostridium hiranonis, Clostridium hylemonae.

-

Enzyme: NAD(P)+-dependent 12

-hydroxysteroid dehydrogenase (12 -

Reaction: DCA (3

, 12

Pathway Visualization

The following diagram illustrates the enzymatic flow from host cholesterol to microbial 12-ketoLCA.

Caption: Step-wise biosynthesis of 12-ketoLCA from host cholesterol via microbial 7-dehydroxylation and 12-oxidation.

Mechanism of Action: Immunomodulation[3]

12-ketoLCA functions as a "brake" on intestinal inflammation.[4] Its mechanism is distinct from other bile acids that primarily activate TGR5 or FXR.

The VDR-ILC3 Axis

-

Target Cell: Group 3 Innate Lymphoid Cells (ILC3s) in the colonic lamina propria.[2][5]

-

Receptor: Vitamin D Receptor (VDR).[3]

-

Mechanism: 12-ketoLCA acts as a ligand (or promotes the expression of) VDR.[2][4]

-

Outcome: Activation of VDR suppresses the transcription of Il17a and Il17f. This prevents the overproduction of IL-17A, a cytokine that, while protective against pathogens, drives tissue damage in colitis when dysregulated.

Key Insight: Unlike DCA, which can be pro-inflammatory, the oxidation at C-12 alters the steric chemistry of the steroid core, changing its receptor affinity profile and reducing cytotoxicity.

Experimental Protocols

Anaerobic Biosynthesis of 12-ketoLCA

This protocol describes the in vitro production of 12-ketoLCA using Clostridium scindens.

Materials:

-

Clostridium scindens (ATCC 35704).

-

Brain Heart Infusion (BHI) broth supplemented with 0.5% yeast extract, hemin (5 mg/L), and Vitamin K1 (1 mg/L).

-

Substrate: Deoxycholic Acid (DCA), dissolved in ethanol (stock 100 mM).

-

Anaerobic Chamber (80% N2, 10% CO2, 10% H2).

Protocol:

-

Inoculation: Inoculate C. scindens into 10 mL of pre-reduced BHI media. Incubate at 37°C anaerobically for 24 hours (OD600 ~ 1.0).

-

Induction: Dilute the culture 1:100 into fresh media containing 100 µM DCA (final concentration).

-

Biotransformation: Incubate anaerobically at 37°C for 48 hours.

-

Harvest: Centrifuge at 10,000 x g for 10 mins. Collect supernatant.

-

Validation: The supernatant contains the secreted 12-ketoLCA.

Quantification via LC-MS/MS

Precise quantification is required to distinguish 12-ketoLCA from its isomers (e.g., 3-oxoLCA, 7-ketoLCA).

Sample Preparation:

-

Take 100 µL of bacterial supernatant or serum.

-

Add 300 µL ice-cold Acetonitrile (ACN) containing internal standard (d4-DCA).

-

Vortex (1 min), Centrifuge (15,000 x g, 4°C, 10 min).

-

Evaporate supernatant under nitrogen; reconstitute in 100 µL 50% Methanol.

LC-MS Parameters:

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: Water + 0.01% Formic Acid (or 10mM Ammonium Acetate for negative mode).

-

Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

-

Gradient: 0-1 min (30% B), 1-10 min (linear to 95% B), 10-12 min (95% B).

-

Ionization: ESI Negative Mode.

-

MRM Transitions:

-

12-ketoLCA: m/z 389.3

389.3 (Pseudo-molecular ion [M-H]-) or specific fragments if available. Note: As a ketone, it does not lose water as easily as hydroxyls. Retention time separation from 3-ketoLCA and 7-ketoLCA is critical. -

DCA (Precursor): m/z 391.3

391.3.

-

Quantitative Data Summary

| Metabolite | Chemical Formula | Mass (Da) | Precursor | Key Enzyme | Biological Role |

| Cholic Acid (CA) | C24H40O5 | 408.57 | Cholesterol | CYP7A1 | Lipid Emulsification |

| Deoxycholic Acid (DCA) | C24H40O4 | 392.57 | CA | 7 | Secondary BA, Cytotoxic |

| 12-ketoLCA | C24H38O4 | 390.56 | DCA | 12 | Anti-inflammatory (VDR) |

Therapeutic Implications

The discovery of 12-ketoLCA opens new avenues for "Live Biotherapeutic Products" (LBPs).

-

IBD Treatment: Patients with Ulcerative Colitis often show depleted levels of 12-ketoLCA and the bacteria that produce it. Supplementation with C. scindens (or engineered strains overexpressing 12

-HSDH) could restore mucosal homeostasis. -

Synthetic Biology: Engineering commensals (like Bacteroides thetaiotaomicron) to express 12

-HSDH could allow for localized delivery of 12-ketoLCA without the risks associated with administering live Clostridium species.

References

-

Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis. Source: Gut Microbes (2023) [2][4][5]

-

Metabolism of Oxo-Bile Acids and Characterization of Recombinant 12α-Hydroxysteroid Dehydrogenases from Bile Acid 7α-Dehydroxylating Human Gut Bacteria. Source: Applied and Environmental Microbiology (2018) [1]

-

Bile acid transformations by the human gut microbiome. Source: Cell Host & Microbe (Review)

-

12-Ketolithocholic acid | CAS 5130-29-0. Source: CymitQuimica (Chemical Data)

Sources

- 1. Microbial Hydroxysteroid Dehydrogenases: From Alpha to Omega [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | The Effect of Lithocholic Acid on the Gut-Liver Axis [frontiersin.org]

- 4. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 12-Ketolithocholic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 12-Ketolithocholic acid (12-ketoLCA). Moving beyond basic descriptions, we delve into the nuanced molecular mechanisms, receptor interactions, and functional outcomes that define the unique biological profile of this gut microbiota-derived metabolite. The following sections are structured to provide not only foundational knowledge but also actionable, field-proven insights into the experimental validation of 12-ketoLCA's activities.

Introduction: Unveiling 12-Ketolithocholic Acid

12-Ketolithocholic acid (also known as 12-ketoLCA or 12-KLCA) is a secondary bile acid, a class of molecules increasingly recognized not just for their role in digestion but as critical signaling agents in metabolic and immune pathways.[1][2] It is a metabolite of deoxycholic acid (DCA), produced through the enzymatic action of the gut microbiota.[3] Structurally, it is characterized by a ketone group at the C-12 position of the lithocholic acid steroid backbone, a modification that significantly influences its biological function.[3]

Historically viewed as a simple metabolic byproduct, recent evidence has illuminated 12-ketoLCA as a pleiotropic signaling molecule with distinct activities that differentiate it from other secondary bile acids. Its significance is underscored by clinical observations, such as elevated levels in the duodenal bile of patients with type 2 diabetes and its potential as a biomarker for kidney injury.[3] This guide will dissect its two primary, and seemingly disparate, modes of action: xenobiotic sensing via the Pregnane X Receptor (PXR) and potent immunomodulation through the Vitamin D Receptor (VDR) pathway.

Core Mechanisms of Action: A Dual Mandate

The biological activity of 12-ketoLCA is defined by its interaction with specific nuclear receptors. Unlike its parent bile acids, which are prominent ligands for the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), 12-ketoLCA's primary signaling roles are mediated through PXR and VDR.[4][5][6]

Pregnane X Receptor (PXR) Activation: The Xenobiotic Sensor

A foundational activity of 12-ketoLCA is its role as an agonist for the human Pregnane X Receptor (PXR), a master regulator of xenobiotic and endobiotic detoxification.[3][7]

Causality of PXR Activation: PXR functions as a sensor for a wide array of foreign and endogenous compounds. Upon activation by a ligand like 12-ketoLCA, PXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to PXR-responsive elements (PXREs) in the promoter regions of target genes, initiating their transcription. The consequence is a coordinated upregulation of the body's detoxification machinery, including Phase I (oxidation), Phase II (conjugation), and Phase III (efflux) transport proteins. This pathway is critical for metabolizing and eliminating potentially toxic substances, including excess bile acids themselves, thereby protecting the liver from cholestatic injury.[8]

Signaling Pathway:

Caption: 12-ketoLCA activates the PXR signaling pathway in hepatocytes.

VDR-Mediated Immunomodulation: A Novel Anti-Inflammatory Axis

Perhaps the most therapeutically compelling function of 12-ketoLCA is its ability to suppress intestinal inflammation. This is not achieved through direct VDR agonism, but rather by upregulating VDR expression in a specific immune cell population: colonic Group 3 Innate Lymphoid Cells (ILC3s).[7][9]

Causality of VDR Upregulation: ILC3s are critical players in maintaining intestinal homeostasis but can also be potent sources of the pro-inflammatory cytokine Interleukin-17A (IL-17A), which is implicated in the pathology of Inflammatory Bowel Disease (IBD).[10] Studies have shown that in DSS-induced colitis models, 12-ketoLCA administration reverses the downregulation of VDR expression on ILC3s.[9][10] An increased presence of VDR in these cells constrains their inflammatory potential, leading to a marked reduction in IL-17A secretion. This novel mechanism positions 12-ketoLCA as a key metabolite linking the gut microbiome to mucosal immune regulation.[9] Notably, in comparative studies, 12-ketoLCA demonstrated a significantly stronger anti-inflammatory effect in colitis models than its precursor, DCA.[10]

Signaling Pathway:

Sources

- 1. 12-Ketolithocholic Acid | Rupa Health [rupahealth.com]

- 2. mdpi.com [mdpi.com]

- 3. caymanchem.com [caymanchem.com]

- 4. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Lithocholic acid ameliorates ulcerative colitis via the PXR/TLR4/NF-κB/NLRP3 signaling pathway and gut microbiota modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

12-Ketolithocholic Acid (12-ketoLCA): Signaling Mechanisms and Therapeutic Applications

Executive Summary

12-Ketolithocholic acid (12-ketoLCA), also known as 12-oxolithocholic acid, is a secondary bile acid metabolite derived from the gut microbiota-mediated oxidation of deoxycholic acid (DCA). Unlike its primary precursors, 12-ketoLCA has emerged as a potent immunomodulator that functions distinctly from the canonical FXR/TGR5 bile acid signaling axis.

Recent high-impact studies have elucidated a specific signaling pathway where 12-ketoLCA acts as a ligand for the Vitamin D Receptor (VDR) and the Pregnane X Receptor (PXR) , exerting profound anti-inflammatory effects—most notably the suppression of IL-17A production in Group 3 Innate Lymphoid Cells (ILC3s). This guide provides a comprehensive technical analysis of the 12-ketoLCA signaling architecture, biosynthetic origins, and validated experimental protocols for researchers in immunology and metabolic disease.

Part 1: Biosynthesis and Origins

The production of 12-ketoLCA is strictly dependent on the enzymatic activity of specific gut commensals. It represents a detoxification and signaling modification of the host’s bile acid pool.

Enzymatic Pathway

The precursor, Deoxycholic Acid (DCA), is a hydrophobic, cytotoxic secondary bile acid. The conversion to 12-ketoLCA involves the site-specific oxidation of the hydroxyl group at the C-12 position.

-

Key Enzyme: 12

-hydroxysteroid dehydrogenase (12 -

Microbial Sources: This reaction is primarily driven by specific Clostridial clusters, including Clostridium scindens, Clostridium hylemonae, and Eggerthella lenta (which possesses hydroxysteroid dehydrogenases capable of oxidizing bile acid hydroxyl groups).

Physiological Context

In healthy states, 12-ketoLCA exists at low nanomolar concentrations in the colon. However, in dysbiotic states such as Ulcerative Colitis (UC), the abundance of 12

Part 2: Molecular Mechanism of Action

While many bile acids regulate metabolism via FXR, 12-ketoLCA is distinguished by its nuclear receptor profile, specifically targeting VDR and PXR to modulate mucosal immunity.

The VDR-ILC3 Signaling Axis

The most critical immunomodulatory pathway for 12-ketoLCA involves Group 3 Innate Lymphoid Cells (ILC3s), which are gatekeepers of mucosal tolerance.

-

Cellular Entry: 12-ketoLCA crosses the plasma membrane of lamina propria lymphocytes.

-

Nuclear Translocation: It binds to the Vitamin D Receptor (VDR), a nuclear transcription factor.

-

Transcriptional Repression: The 12-ketoLCA-VDR complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of pro-inflammatory genes.

-

Outcome: This binding significantly downregulates the expression of Il17a and Il17f. By suppressing IL-17A, 12-ketoLCA prevents neutrophil recruitment and epithelial damage associated with colitis.

PXR Activation (Xenobiotic Clearance)

12-ketoLCA is also a recognized agonist of the Pregnane X Receptor (PXR).[1][2]

-

Mechanism: Activation of PXR induces the expression of detoxification transporters (e.g., MDR1) and CYP enzymes.

-

Relevance: This pathway aids in the clearance of toxic lithocholic acid species, protecting the liver and colonic epithelium from bile acid-induced cytotoxicity.

Pathway Visualization

The following diagram illustrates the dual-signaling mechanism of 12-ketoLCA in the gut microenvironment.

Caption: Figure 1: The 12-ketoLCA signaling cascade. Bacterial 12α-HSDH converts DCA to 12-ketoLCA, which enters ILC3s, activates VDR, and represses IL-17A transcription.

Part 3: Immunomodulatory Data Summary

The following table summarizes the receptor affinity and functional outcomes of 12-ketoLCA compared to other bile acids.

| Metabolite | Primary Receptor | Secondary Receptor | Key Immunological Effect | EC50 / Potency |

| 12-ketoLCA | VDR | PXR | Suppresses IL-17A in ILC3s ; Promotes Mucosal Healing | PXR EC50: ~31 µM; VDR: High functional activation |

| 3-oxoLCA | ROR | VDR | Inhibits Th17 differentiation directly via ROR | ROR |

| IsoalloLCA | Nr4a1 (Nur77) | - | Promotes Treg differentiation (Foxp3 stability) | High specificity for Nr4a1 |

| LCA | VDR | TGR5 | General anti-inflammatory; high cytotoxicity | VDR agonist (High affinity) |

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls (viability checks and solvent controls).

Protocol A: Chemo-Enzymatic Synthesis of 12-ketoLCA

Objective: Generate high-purity 12-ketoLCA from DCA for cell culture use.

-

Reagents:

-

Substrate: Deoxycholic Acid (Sodium salt).

-

Enzyme: Recombinant 12

-HSDH (cloned from C. scindens or commercially sourced). -

Cofactor: NAD+.

-

Buffer: 100 mM Tris-HCl, pH 8.0.

-

-

Reaction Setup:

-

Mix DCA (1 mM) with NAD+ (2 mM) and 12

-HSDH (5 U/mL) in Tris buffer. -

Incubate at 37°C for 4 hours.

-

-

Validation (TLC/HPLC):

-

Monitor the disappearance of the DCA peak and appearance of the 12-ketoLCA peak (Retention time shift due to ketone polarity).

-

-

Purification:

-

Acidify to pH 3.0 with HCl to precipitate bile acids.

-

Extract with Ethyl Acetate (3x).

-

Evaporate solvent and resolubilize in DMSO for biological assays.

-

Protocol B: ILC3 Isolation and Ex Vivo Stimulation

Objective: Assess the anti-inflammatory potency of 12-ketoLCA.[3]

-

Tissue Preparation:

-

Isolate lamina propria lymphocytes (LPLs) from mouse colon via enzymatic digestion (Collagenase IV/DNase I).

-

-

Cell Sorting (FACS):

-

Gate: Live, CD45+, Lineage- (CD3e, Ly6G, CD11b, B220), CD90.2+, CD127+, ROR

t+ . -

Note: High purity (>95%) is required to rule out T-cell contamination.

-

-

Culture & Stimulation:

-

Plate 5,000 ILC3s per well in RPMI-1640 + 10% FBS.

-

Stimulation: IL-23 (20 ng/mL) + IL-1

(20 ng/mL) to induce IL-17A. -

Treatment: Add 12-ketoLCA (10 µM, 30 µM) or Vehicle (DMSO < 0.1%).

-

-

Readout:

-

Collect supernatant after 24 hours.

-

Quantify IL-17A via ELISA.

-

Expected Result: Dose-dependent reduction in IL-17A by >50% at 30 µM.

-

Experimental Workflow Diagram

Caption: Figure 2: Integrated workflow for synthesizing 12-ketoLCA and validating its activity in primary ILC3s.

Part 5: Therapeutic Implications

The 12-ketoLCA signaling pathway offers a novel therapeutic modality for Inflammatory Bowel Disease (IBD). Unlike systemic immunosuppressants, 12-ketoLCA mimics a natural host-microbial tolerance mechanism.

-

Drug Development Strategy: Developing stable analogs of 12-ketoLCA or probiotic formulations containing high-activity 12

-HSDH strains (C. scindens) could restore mucosal homeostasis in UC patients. -

Biomarker Potential: Fecal levels of 12-ketoLCA can serve as a non-invasive biomarker for "metabolic remission" in colitis, indicating a functional restoration of the gut microbiota.

References

-

Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis. Source:[3][5] Gut Microbes (2023) URL:[Link]

-

Bacterial metabolism of bile acids promotes generation of peripheral regulatory T cells. (Context on 3-oxoLCA/IsoalloLCA differentiation) Source: Nature (2020) URL:[Link]

-

Bile acid metabolites control Th17 and Treg cell differenti

t mechanisms) Source: Nature (2019) URL:[Link] -

Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance. Source: Nutrients (2025) URL:[Link]

Sources

- 1. LIPID MAPS [lipidmaps.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lithocholic acid controls adaptive immune responses by inhibition of Th1 activation through the Vitamin D receptor | PLOS One [journals.plos.org]

- 5. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 12-Ketolithocholic Acid (12-KLCA)

This guide provides an in-depth technical analysis of 12-ketolithocholic acid (12-KLCA), a secondary bile acid metabolite with significant pharmacological potential.[1][2][3]

Molecular Identity, Synthesis, and Pharmacological Mechanisms

Executive Summary

12-Ketolithocholic acid (12-KLCA), also known as 3

Molecular Identity & Physicochemical Profile[1][3][6]

12-KLCA is characterized by the loss of the hydrogen bond-donating hydroxyl group at C12 (present in DCA) and its replacement by a ketone.[1][2] This modification alters the hydrophobicity index and the molecule's spatial occupancy within receptor ligand-binding pockets.[2]

Physicochemical Data Table

| Property | Value / Description |

| IUPAC Name | 3 |

| Common Abbreviations | 12-KLCA, 12-oxo-LCA, 12-keto-LCA |

| CAS Registry Number | 5130-29-0 |

| Molecular Formula | C |

| Molecular Weight | 390.56 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility (Aqueous) | Negligible (< 0.1 mg/mL); forms micelles at high pH |

| Solubility (Organic) | Soluble in DMSO (>30 mg/mL), Ethanol, DMF, Methanol |

| pKa | ~5.0 (Carboxylic acid moiety) |

| Lipophilicity (LogP) | ~4.6 (Predicted); More hydrophobic than Cholic Acid |

| Key Spectral Feature (NMR) | Disappearance of H-12 multiplet ( |

Structural Validation (NMR & MS)

To validate the identity of 12-KLCA, researchers should look for specific spectral signatures distinguishing it from DCA or Lithocholic Acid (LCA).[2][3]

-

Mass Spectrometry (ESI-MS):

-

Proton NMR (

H-NMR, 500 MHz, CDCl

Synthesis & Characterization Protocols

A. Chemical Synthesis Strategy (The "Protection-Oxidation" Route)

Direct oxidation of Deoxycholic Acid (DCA) is risky because the C3-hydroxyl is also susceptible to oxidation.[1][2][3] A robust protocol requires selective protection of the C3 position.[2]

Experimental Workflow

-

Esterification: Convert DCA to Methyl Deoxycholate to protect the carboxylic acid tail.[2]

-

Selective Protection: Acetylate the C3-OH.[1][2][3] The C3 hydroxyl (equatorial) is generally more reactive towards acylation than the sterically hindered C12 hydroxyl (axial), allowing for kinetic control.[2]

-

Oxidation: Treat the intermediate with Chromic Acid (Jones Reagent) or Pyridinium Chlorochromate (PCC) to oxidize the free C12-OH to a ketone.[2]

-

Deprotection: Alkaline hydrolysis (saponification) removes the C3-acetyl and methyl ester groups to yield 12-KLCA.[1][2][3]

Graphviz Diagram: Synthesis Workflow

Caption: Step-wise chemical synthesis of 12-KLCA from Deoxycholic Acid ensuring regioselectivity.

B. Enzymatic Synthesis (Biomimetic)

For researchers avoiding heavy metal oxidants, 12

Biological Mechanisms of Action[8][9][10]

12-KLCA is not metabolically inert.[1][2][3] It is a high-affinity ligand for the TGR5 receptor, a G-protein-coupled receptor critical for metabolic regulation.[1][2][3]

Primary Pathway: TGR5 (GPBAR1) Agonism

Upon binding to TGR5 on the plasma membrane of enteroendocrine L-cells or brown adipocytes, 12-KLCA triggers a cAMP-dependent signaling cascade.[1][2][3]

-

Ligand Binding: 12-KLCA binds the orthosteric pocket of TGR5.[1][2]

-

G-Protein Coupling: Recruitment of G

s protein.[1][2][3] -

Second Messenger: Activation of Adenylate Cyclase (AC)

increased cAMP.[1][2] -

Effector Activation:

-

Physiological Output:

Graphviz Diagram: TGR5 Signaling Cascade

Caption: The TGR5 signaling cascade activated by 12-KLCA, leading to metabolic and immune modulation.[1][2][3]

Experimental Handling & Stability

Preparation of Stock Solutions

Due to the hydrophobic nature of the steroid core, improper solubilization will lead to experimental variability (e.g., precipitation in cell culture media).

-

Solvent Choice: Dissolve pure 12-KLCA powder in DMSO (Dimethyl sulfoxide) to create a 10–50 mM stock solution.[1][2][3]

-

Aqueous Dilution: When diluting into cell culture media (e.g., DMEM), ensure the final DMSO concentration remains < 0.1% to avoid solvent toxicity.[2]

-

Storage: Aliquot stock solutions and store at -20°C . Avoid repeated freeze-thaw cycles.[1][2][3] Stability is generally >1 year at -20°C if protected from light and moisture.[1][2][3]

Safety Considerations

-

Toxicity: While an endogenous metabolite, high concentrations (>100

M) may exhibit cytotoxicity or detergent-like effects on cell membranes.[1][2][3] -

PPE: Standard laboratory PPE (gloves, goggles, lab coat) is required.[2] Handle powder in a fume hood to avoid inhalation.[1][2]

References

-

Chemical Identity & Properties

-

TGR5 Agonism & Mechanism

-

Metabolic Context & Synthesis

-

PXR Activation

-

Gut Microbiome Interactions

Sources

- 1. 12-Ketolithocholic acid | C24H38O4 | CID 3080612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 5130-29-0: 12-Ketolithocholic acid | CymitQuimica [cymitquimica.com]

- 3. Lithocholic acid (CAS 434-13-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. LIPID MAPS [lipidmaps.org]

- 5. caymanchem.com [caymanchem.com]

- 6. What are TGR5 agonists and how do they work? [synapse.patsnap.com]

- 7. Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases [mdpi.com]

12-Ketolithocholic Acid: Receptor Profiling and Molecular Pharmacology

Topic: 12-Ketolithocholic Acid Receptor Binding Affinity Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

12-Ketolithocholic acid (12-KetoLCA; 12-oxoLCA) is a secondary bile acid metabolite produced via the enzymatic dehydrogenation of deoxycholic acid (DCA) by gut microbiota. Unlike its isomer 3-oxoLCA, which is widely recognized as a direct RORγt inverse agonist, 12-KetoLCA exhibits a distinct pharmacological profile characterized by specific activation of the Pregnane X Receptor (PXR) and functional modulation of the Vitamin D Receptor (VDR) signaling axis.

This guide provides a technical deep-dive into the binding affinity landscape of 12-KetoLCA, distinguishing its nuclear receptor targets from other bile acid metabolites. It includes a validated TR-FRET coactivator recruitment protocol designed to quantify these low-affinity, lipophilic interactions with high precision.

Molecular Identity & Physicochemical Profile

Understanding the physicochemical properties of 12-KetoLCA is prerequisite to designing accurate binding assays, particularly regarding solubility and non-specific binding (NSB).

| Property | Value | Technical Implication |

| IUPAC Name | 3α-Hydroxy-12-oxo-5β-cholan-24-oic acid | Stereochemistry at C3 (α) and C5 (β) is critical for receptor fit. |

| Molecular Weight | 390.56 g/mol | Suitable for standard small-molecule screening libraries. |

| LogP | ~4.6 | High Lipophilicity. Requires DMSO stocks >10 mM and detergents (e.g., CHAPS) in assay buffers to prevent micelle formation or surface adsorption. |

| Key Structural Feature | C12-Ketone | Distinguishes it from LCA (C12-H) and DCA (C12-OH). The ketone alters the electrostatic potential of the steroid backbone, impacting ligand binding pocket (LBP) occupancy. |

Receptor Binding Affinity Landscape

Primary Target: Pregnane X Receptor (PXR)

12-KetoLCA is a validated agonist of human PXR (NR1I2). PXR serves as a xenobiotic sensor, and its activation by 12-KetoLCA triggers the upregulation of detoxification enzymes (e.g., CYP3A4) and transporters (e.g., MDR1).

-

Binding Classification: Low-affinity, specific agonist.

-

Quantitative Potency:

-

EC50 (Transactivation): 31.3 μM (Cell-based reporter assay) [1][2].[1]

-

-

Mechanism: The C12-ketone moiety allows accommodation within the large, flexible, and hydrophobic LBP of PXR, stabilizing the AF-2 helix to recruit coactivators such as SRC-1.

Functional Target: Vitamin D Receptor (VDR)

While Lithocholic Acid (LCA) is a known low-affinity VDR ligand (Ki ~4–10 μM), 12-KetoLCA exhibits a unique immunomodulatory profile mediated through VDR.

-

Binding Classification: Functional Agonist.

-

Mechanism: 12-KetoLCA treatment increases VDR expression in colonic Group 3 Innate Lymphoid Cells (ILC3s). This activation suppresses the secretion of IL-17A, a pro-inflammatory cytokine [3].

-

Differentiation: Unlike 3-oxoLCA, which directly inhibits RORγt to suppress IL-17A, 12-KetoLCA appears to suppress IL-17A indirectly via the VDR signaling pathway.

Membrane Target: TGR5 (GPBAR1)

As a secondary bile acid, 12-KetoLCA retains agonist activity at the G-protein coupled bile acid receptor TGR5, though it is generally less potent than LCA (EC50 < 1 μM).

-

Signaling Outcome: cAMP accumulation -> PKA activation -> GLP-1 secretion.

-

Relevance: Metabolic regulation (glucose homeostasis) rather than the immune-specific modulation seen with VDR/PXR.

Experimental Methodology: TR-FRET Coactivator Recruitment Assay

Objective: To determine the EC50 of 12-KetoLCA for PXR or VDR by measuring the ligand-dependent recruitment of a fluorescently labeled coactivator peptide.

Why this protocol? Traditional radioligand binding assays (using ³H-LCA) are plagued by high non-specific binding due to the hydrophobicity of bile acids. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a homogeneous, "mix-and-read" format that is self-validating: signal is only generated when the receptor undergoes the specific conformational change required for coactivator binding.

Reagents & Buffer System

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 0.05% CHAPS.

-

Expert Insight:CHAPS is non-negotiable. It mimics the bile acid environment and prevents 12-KetoLCA aggregation without denaturing the nuclear receptor.

-

-

Receptor: Recombinant Human PXR-LBD (Ligand Binding Domain) tagged with GST.

-

Detection Reagents:

-

Donor: Terbium (Tb)-labeled anti-GST antibody.

-

Acceptor: Fluorescein-labeled SRC-1 coactivator peptide.

-

Step-by-Step Protocol

-

Compound Preparation:

-

Prepare a 10 mM stock of 12-KetoLCA in 100% DMSO.

-

Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve (Range: 100 μM to 1 nM final).

-

-

Plate Setup (384-well Low Volume White Plate):

-

Dispense 100 nL of diluted 12-KetoLCA into assay wells.

-

Include High Control: 10 μM Rifampicin (PXR) or 100 nM 1,25(OH)2D3 (VDR).

-

Include Low Control: DMSO vehicle only.

-

-

Protein Mix Addition:

-

Prepare a mix of PXR-LBD-GST (5 nM final) and Tb-anti-GST antibody (2 nM final) in Assay Buffer.

-

Dispense 5 μL of Protein Mix to each well.

-

Incubation 1: Incubate for 15 minutes at RT to allow antibody-receptor complex formation.

-

-

Peptide Addition:

-

Add 5 μL of Fluorescein-SRC-1 peptide (100 nM final).

-

Incubation 2: Incubate for 1 hour at RT in the dark.

-

-

Data Acquisition:

-

Read on a TR-FRET compatible reader (e.g., EnVision).

-

Excitation: 340 nm.

-

Emission 1 (Donor): 495 nm.

-

Emission 2 (Acceptor): 520 nm.

-

-

Analysis:

-

Calculate TR-FRET Ratio:

. -

Fit data to a sigmoidal dose-response equation (4-parameter logistic) to derive EC50.

-

Signaling Pathway Visualization

The following diagram illustrates the distinct signaling divergence between 12-KetoLCA and its isomer 3-oxoLCA, highlighting the VDR-mediated anti-inflammatory pathway.

Caption: Divergent signaling pathways of keto-lithocholic acid isomers. 12-KetoLCA preferentially targets PXR and VDR, whereas 3-oxoLCA targets RORγt.

Therapeutic Implications & Expert Commentary

The binding profile of 12-KetoLCA offers a nuanced therapeutic opportunity compared to primary bile acids.

-

Safety Profile: Unlike LCA, which is highly hydrophobic and cytotoxic (causing cholestasis), the 12-keto modification increases polarity slightly and promotes PXR-mediated detoxification. This creates a "feed-forward" protection mechanism where the metabolite induces the enzymes required for its own clearance.

-

IBD Therapeutics: The ability of 12-KetoLCA to suppress IL-17A via VDR in ILC3 cells suggests it is a key metabolite in maintaining gut barrier integrity. Reduced levels of 12-KetoLCA in ulcerative colitis patients [3] correlate with disease severity, validating it as a potential biomarker or postbiotic therapeutic.

-

Assay Interference: When screening for RORγt modulators, researchers must ensure purity of 3-oxoLCA samples. Contamination with 12-KetoLCA (a common synthesis byproduct) can introduce confounding VDR-mediated effects that mimic RORγt inhibition in cellular assays.

References

-

Krasowski, M. D., et al. (2005). Evolution of the pregnane X receptor: Adaptation to cross-species differences in biliary bile salts. Molecular Endocrinology, 19(7), 1720-1739. Retrieved from [Link]

-

Xu, X., et al. (2023). Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis.[2] Gut Microbes, 15(2).[2] Retrieved from [Link][2]

-

LIPID MAPS Structure Database. (2024). 12-Ketolithocholic acid (LMST04010155).[1][2] Retrieved from [Link]

Sources

The Definitive Technical Guide to 12-Ketolithocholic Acid: Nomenclature, Analysis, and Biological Context

[1]

Part 1: Executive Summary

In the rapidly evolving field of host-microbiome metabolomics, precise nomenclature is the bedrock of reproducible science. 12-Ketolithocholic acid (12-keto-LCA) has emerged as a critical signaling molecule, acting as a potent agonist for the Pregnane X Receptor (PXR) and a modulator of gut immunity.[1] However, its literature footprint is fragmented across various naming conventions, ranging from IUPAC descriptors to ambiguous trivial names like "12-ketodeoxycholic acid."[1]

This guide provides a consolidated, authoritative reference for 12-keto-LCA. It resolves synonym ambiguities, details the structural causality behind its biological function, and establishes a self-validating analytical framework for its identification in complex biological matrices.

Part 2: Chemical Identity & Synonym Resolution

The primary challenge in researching 12-keto-LCA is the conflation of its oxidative origin (from deoxycholic acid) with its chemical structure (a lithocholic acid derivative).[1] The table below serves as the master key for database federation and procurement.

Table 1: Master Synonym & Identifier Registry[1]

| Category | Identifier / Synonym | Technical Context & Usage |

| Common Name | 12-Ketolithocholic acid | The standard trivial name used in most metabolomics literature.[1] |

| Abbreviation | 12-keto-LCA / 12-KLCA | Widely used in figure legends and high-throughput screening data.[1] |

| Alternate Common | 12-Oxolithocholic acid | "Oxo" and "Keto" are chemically synonymous here; "Oxo" is preferred in IUPAC-based naming.[1] |

| Ambiguous Common | 12-Ketodeoxycholic acid | CRITICAL NOTE: Chemically, this is 12-keto-LCA.[1][2][3] The name implies it is the 12-oxo derivative of Deoxycholic Acid (DCA).[1] Since DCA is 3,12-diol, oxidizing C12 yields 3-ol-12-one, which is 12-keto-LCA.[1] |

| IUPAC Name | (3α,5β)-3-Hydroxy-12-oxocholan-24-oic acid | The definitive structural name.[1][3] Defines stereochemistry at C3 (α), C5 (β), and the ketone at C12. |

| CAS Number | 5130-29-0 | The unique numerical identifier for procurement and regulatory checks.[1] |

| PubChem CID | 3080612 | Key for linking to bioassay data in NCBI databases. |

| InChIKey | CVNYHSDFZXHMMJ-VPUMZWJWSA-N | A hashed identifier for exact structure searching in chemical databases. |

| Isomer Confusion | Dehydrolithocholic acid | NOT a synonym. This usually refers to 3-keto-LCA (3-oxolithocholic acid).[1][4] |

Part 3: Structural Logic & Biological Causality[1]

To understand why 12-keto-LCA behaves differently from its precursors, one must analyze its 3D conformation.[1]

The "5β" Configuration

Unlike cholesterol (which is planar due to a 5,6-double bond), 12-keto-LCA possesses a cis-fused A/B ring junction (5β-hydrogen).[1] This creates a "bent" steroid nucleus, essential for its solubility profile and its fit into the ligand-binding pocket of nuclear receptors like PXR.[1]

The C12 Ketone Functionality

The oxidation of the C12 hydroxyl group (found in Deoxycholic Acid) to a ketone changes the hydrogen-bonding capacity of the molecule.[1]

-

Causality: The loss of the H-bond donor at C12 alters the molecule's polarity and its interaction with the gut microbiota.[1] While DCA is highly detergent and cytotoxic, 12-keto-LCA is less toxic and acts as a signaling messenger.[1]

-

Metabolic Origin: This transformation is typically catalyzed by 12α-hydroxysteroid dehydrogenases (12α-HSDH) present in specific gut bacteria, such as Eggerthella lenta or Clostridium species.[1]

Biological Signaling Pathway

12-keto-LCA is not merely a waste product; it is a bioactive ligand.[1]

-

PXR Activation: It binds to the Pregnane X Receptor, regulating drug metabolism and detoxification genes (e.g., CYP3A4).

-

Immune Modulation: Recent studies indicate it suppresses IL-17A secretion from Th17 cells and Group 3 Innate Lymphoid Cells (ILC3s), offering protection against colitis.[1]

Figure 1: The metabolic trajectory of 12-keto-LCA from primary bile acids to host receptor signaling.[1]

Part 4: Analytical Identification Protocol

Distinguishing 12-keto-LCA from its isomers (e.g., 3-keto-LCA, 7-keto-LCA) is the most common failure point in metabolomics.[1] A mass-based search alone is insufficient because all these isomers share the formula C24H38O4 and Neutral Mass 390.56 Da .[1]

Self-Validating LC-MS/MS Workflow

Objective: Unambiguous identification of 12-keto-LCA in fecal or serum samples.

1. Chromatographic Separation (The Critical Step)

-

Column: C18 Reverse Phase (e.g., Kinetix C18 or BEH C18).

-

Mobile Phase:

-

Rationale: Isomers elute at different retention times based on the position of the ketone and hydroxyl groups. 12-keto-LCA (hydrophobic ketone at C12) typically elutes after 7-keto-LCA but requires authentic standards for confirmation.[1]

2. Mass Spectrometry Transitions (MRM) Operate in Negative Electrospray Ionization (ESI-) mode.[1][7]

-

Precursor Ion: m/z 389.5 [M-H]⁻[1]

-

Quantifier Product Ion: m/z 389.5 → m/z 389.5 (Pseudo-MRM, often used for stable bile acids) OR m/z 389.5 → m/z 371.5 (Water loss, less specific).

-

Differentiation: Since MS/MS spectra of bile acid isomers are often identical, Retention Time (RT) matching against a purchased standard (CAS 5130-29-0) is mandatory.[1]

Isomer Disambiguation Table[1]

| Compound | Position of Ketone | Position of Hydroxyl | Key Differentiator |

| 12-keto-LCA | C12 | C3 (α) | Derived from DCA; CAS 5130-29-0 |

| 7-keto-LCA | C7 | C3 (α) | Derived from CDCA; CAS 4651-67-6 |

| 3-keto-LCA | C3 | None (C3 is ketone) | "Dehydrolithocholic acid"; CAS 1553-56-6 |

digraph "AnalyticalWorkflow" { rankdir=TD; bgcolor="#FFFFFF"; node [fontname="Helvetica", fontsize=10, style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];// Nodes Sample [label="Biological Sample\n(Feces/Serum)", fillcolor="#F1F3F4", fontcolor="#202124", shape=folder]; Extract [label="Protein Precipitation\n(MeOH/ACN)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; LC [label="LC Separation\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; MS [label="MS/MS Detection\n(ESI- m/z 389.5)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; Check1 [label="Check RT vs\n12-keto-LCA Std", fillcolor="#FBBC05", fontcolor="#202124", shape=parallelogram]; Check2 [label="Check RT vs\n7-keto / 3-keto Isomers", fillcolor="#FBBC05", fontcolor="#202124", shape=parallelogram]; Result [label="Confirmed ID:\n12-Ketolithocholic Acid", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Fail [label="Re-evaluate Gradient", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; // Edges Sample -> Extract; Extract -> LC; LC -> MS; MS -> Check1; Check1 -> Check2 [label="Match"]; Check1 -> Fail [label="No Match"]; Check2 -> Result [label="Distinct RT"]; Check2 -> Fail [label="Co-elution"];

}

Figure 2: Decision logic for the analytical validation of 12-keto-LCA, emphasizing the exclusion of isobaric interferences.

References

-

Hang, S., Paik, D., Yao, L. et al. (2019). Bile acid metabolites control T(H)17 cell differentiation. Nature, 576, 143–148. [Link]

-

PubChem. (n.d.). 12-Ketolithocholic acid (CID 3080612).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

-

Lipid Maps. (n.d.). Structure Database: 12-keto Lithocholic acid. Retrieved October 26, 2023, from [Link][1]

-

Li, F., Jiang, C., Krausz, K. W., et al. (2013). Microbiome remodelling leads to inhibition of intestinal farnesoid X receptor signalling and decreased obesity. Nature Communications, 4, 2384. [Link]

Sources

- 1. CAS 5130-29-0: 12-Ketolithocholic acid | CymitQuimica [cymitquimica.com]

- 2. 12-Ketochenodeoxycholic acid | C24H38O5 | CID 94235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 12-Ketolithocholic acid | C24H38O4 | CID 3080612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dehydrolithocholic Acid | C24H38O3 | CID 5283906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Detoxifying Modulator: 12-Ketolithocholic Acid in Lipid Metabolism and Mucosal Homeostasis

Executive Summary

12-Ketolithocholic acid (12-keto-LCA) , also known as 12-oxolithocholic acid, is a secondary bile acid metabolite emerging as a critical signaling node at the interface of host lipid metabolism and the gut microbiome.[1] Historically viewed merely as a degradation product of deoxycholic acid (DCA), recent high-impact studies have reclassified 12-keto-LCA as a bioactive ligand with distinct nuclear receptor affinities.

Unlike its precursor Lithocholic Acid (LCA)—which is highly hydrophobic and cytotoxic—12-keto-LCA represents a "detoxified" state that retains signaling potency. It functions primarily through the Vitamin D Receptor (VDR) and Pregnane X Receptor (PXR) , orchestrating a protective response that suppresses lipid peroxidation, modulates mucosal inflammation, and regulates bile acid pool hydrophobicity.

This technical guide dissects the biochemical role of 12-keto-LCA, providing actionable protocols for its quantification and functional characterization in drug development pipelines.

Part 1: Biochemistry and Biotransformation

The "Detoxification" Hypothesis

The physiological significance of 12-keto-LCA is best understood through the lens of hydrophobicity. LCA is the most hydrophobic and toxic bile acid; its accumulation leads to cholestasis and hepatocellular necrosis via membrane disruption.[2]

-

Precursor: Deoxycholic Acid (DCA) or Lithocholic Acid (LCA).[1][2][3][4]

-

Enzymatic Transformation: Mediated by gut microbiota expressing hydroxysteroid dehydrogenases (HSDHs).[2] Specifically, the oxidation of the hydroxyl group at the C12 position (for DCA derivatives) or C3/C7 positions followed by isomerization.[2]

-

Physicochemical Shift: The introduction of a ketone group at C12 increases polarity relative to LCA.[2] This reduces the critical micelle concentration (CMC) and membrane detergency, effectively "safeguarding" the lipid bilayer of enterocytes and hepatocytes.

Microbial Origin

The synthesis of 12-keto-LCA is exclusively microbial. It is not synthesized by mammalian liver enzymes.[2]

-

Key Bacterial Players: Clostridium species (cluster XIVa) and Eggerthella lenta.[2]

-

Mechanism: These bacteria utilize 12

-hydroxysteroid dehydrogenases to oxidize the C12 hydroxyl group of DCA, or modify LCA, producing 12-keto-LCA. This biotransformation is sensitive to dysbiosis; a reduction in these strains correlates with inflammatory bowel diseases (IBD) and metabolic syndrome.[2]

Part 2: Mechanistic Pathways in Lipid Metabolism

12-keto-LCA does not act as a direct lipolytic agent but rather as a metabolic governor , regulating the sensors that control lipid uptake, clearance, and inflammation.

The VDR-Lipid-Immune Axis

Recent evidence (e.g., Gut Microbes, 2023) identifies 12-keto-LCA as a potent agonist for the Vitamin D Receptor (VDR) .

-

Mechanism: Binding to VDR in the colonic epithelium and innate lymphoid cells (ILC3s).[2]

-

Metabolic Impact: VDR activation is crucial for maintaining the gut barrier.[2] A leaky barrier (common in high-fat diet models) allows LPS translocation, triggering metabolic endotoxemia and systemic insulin resistance. By stabilizing the barrier via VDR, 12-keto-LCA indirectly preserves insulin sensitivity and prevents hepatic lipid accumulation.

PXR Activation and Xenobiotic/Lipid Clearance

12-keto-LCA is a documented activator of the Pregnane X Receptor (PXR) (EC50 ≈ 31.3 μM).[1][3]

-

Lipid Homeostasis: PXR regulates the expression of CYP3A4 and other detoxification enzymes.[2]

-

Causality: Activation of PXR by 12-keto-LCA promotes the clearance of toxic lipids and xenobiotics. However, chronic hyper-activation of PXR can be lipogenic in the liver (inducing steatosis). Therefore, 12-keto-LCA likely acts as a modulator—preventing toxicity without driving excessive lipogenesis compared to high-affinity synthetic agonists.

TGR5 and Energy Expenditure

While LCA is the most potent natural agonist for the membrane receptor TGR5 (GPBAR1) , 12-keto-LCA retains binding affinity.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the biotransformation of cholesterol to 12-keto-LCA and its downstream effects on lipid and immune homeostasis.

Figure 1: The metabolic trajectory of 12-keto-LCA from microbial synthesis to nuclear receptor activation.

Part 4: Experimental Protocols (Self-Validating Systems)

To study 12-keto-LCA, researchers must differentiate it from its isomers (e.g., 12-oxo-DCA) and quantify it in complex biological matrices.

Protocol A: Targeted Quantification via LC-MS/MS

Rationale: 12-keto-LCA is isobaric with other keto-bile acids. Standard UV detection is insufficient; Mass Spectrometry with Multiple Reaction Monitoring (MRM) is required for specificity.[2]

Materials:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.[2]

-

Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.[2]

Workflow:

-

Extraction:

-

Mix 50 µL plasma/bile with 150 µL ice-cold methanol (protein precipitation).

-

Spike with Internal Standard (d4-LCA or d4-DCA).

-

Vortex 1 min, Centrifuge 15,000 x g for 10 min at 4°C.

-

Collect supernatant; evaporate under nitrogen stream; reconstitute in 50% MeOH.

-

-

Chromatography:

-

Gradient elution: 30% B to 95% B over 15 minutes.

-

Critical Step: Ensure separation of 12-keto-LCA from 7-keto-LCA (isomers). 12-keto typically elutes slightly earlier due to steric positioning at C12.[2]

-

-

Mass Spectrometry (Negative Ion Mode - ESI):

-

Precursor Ion: m/z 389.3 [M-H]⁻

-

Product Ions (Quantifier): m/z 389.3

371.3 (Water loss).[2] -

Validation: Linearity

across 10 nM – 10 µM range.

-

Protocol B: Functional VDR Transactivation Assay

Rationale: To confirm 12-keto-LCA bioactivity, a cell-based luciferase reporter system is the gold standard.

Workflow:

-

Cell Culture: Seed HEK293T cells in 96-well plates (20,000 cells/well) in charcoal-stripped FBS media (to remove endogenous lipids).

-

Transfection (Lipofectamine):

-

Treatment:

-

Readout:

Part 5: Data Summary Tables

Table 1: Receptor Affinity Profile of 12-Keto-LCA

| Receptor | Interaction Type | EC50 / Potency | Physiological Outcome |

| VDR | Agonist | High (Context dependent) | Anti-inflammatory, Barrier protection, IL-17A suppression |

| PXR | Agonist | ~31.3 µM | Xenobiotic metabolism, Lipid clearance (CYP3A4 induction) |

| TGR5 | Agonist | Moderate | GLP-1 secretion, Energy expenditure |

| FXR | Weak Agonist/Modulator | Low | Fine-tuning of bile acid pool size |

Table 2: Comparative Toxicity

| Bile Acid | Hydrophobicity Index | Cytotoxicity (Hepatocytes) | Metabolic Role |

| LCA | Very High | High (Necrotic) | Pathological (if accumulated) |

| DCA | High | Moderate | Pro-inflammatory / Tumorigenic |

| 12-Keto-LCA | Moderate | Low | Protective / Regulatory |

References

-

Li, N., et al. (2023).[2] "Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis."[6][7][8] Gut Microbes. Link

-

LIPID MAPS Structure Database. (2024). "12-keto Lithocholic acid."[1][2][3][6][7][8][9][10] LIPID MAPS. Link

-

Cayman Chemical. "12-keto Lithocholic Acid Product Information." Cayman Chemical.[2] Link

-

Han, S., et al. (2020).[2] "Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS." Journal of Analytical Toxicology. Link

-

Stojancevic, M., et al. (2012).[2] "The impact of farnesoid X receptor activation on intestinal permeability in inflammatory bowel disease." Canadian Journal of Gastroenterology.[2] Link

Sources

- 1. LIPID MAPS [lipidmaps.org]

- 2. mac-mod.com [mac-mod.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 12-Ketolithocholic acid | C24H38O4 | CID 3080612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

12-Ketolithocholic Acid and Gut Microbiota Interactions: A Technical Guide

Executive Summary

12-Ketolithocholic acid (12-ketoLCA), also known as 12-oxolithocholic acid or 12-oxoLCA, is a secondary bile acid metabolite produced exclusively through the enzymatic activity of specific gut microbiota.[1] Emerging as a critical signaling molecule in the host-microbe dialogue, 12-ketoLCA has transitioned from a mere degradation product to a high-value target in therapeutic discovery for Inflammatory Bowel Disease (IBD) and metabolic syndrome.[1]

This guide synthesizes the biochemical pathways, molecular pharmacology, and analytical frameworks necessary to study 12-ketoLCA.[1] It provides a self-validating experimental roadmap for quantifying this metabolite and elucidating its role in nuclear receptor modulation.

Biosynthetic Mechanisms: The Bacterial 12 -HSDH Axis[1][2][3]

The production of 12-ketoLCA is a multi-step microbial transformation that begins with primary bile acids synthesized in the host liver. The critical rate-limiting step is the oxidation of the C12 hydroxyl group, a reaction absent in the host metabolic repertoire and unique to specific bacterial clades.

The Enzymatic Cascade

The canonical pathway involves the transformation of Cholic Acid (CA) to Deoxycholic Acid (DCA) , followed by oxidation to 12-ketoLCA .[1]

-

7

-Dehydroxylation: Primary CA is converted to DCA by 7 -

12

-Dehydrogenation: DCA (3

Key Microbial Players

The 12

| Bacterial Species | Phylum | Enzymatic Activity | Role in Pathway |

| Eggerthella lenta | Actinobacteria | High 12 | Primary oxidizer of DCA to 12-ketoLCA.[1] |

| Clostridium scindens | Firmicutes | 7 | Can perform both dehydroxylation and oxidation.[1][2][3] |

| Clostridium hylemonae | Firmicutes | 12 | Contributes to the oxidative bile acid pool.[1][4][2][3] |

| Clostridium hiranonis | Firmicutes | 12 | Key species in bile acid turnover.[1][4][2][3] |

Biosynthetic Pathway Visualization[1]

Figure 1: The microbial conversion of Cholic Acid to 12-KetoLCA via 7

Molecular Pharmacology: Receptor Interactions

12-ketoLCA is not merely a waste product; it is a potent ligand for host nuclear and membrane receptors.[1] Its unique C12 ketone structure alters its hydrophobicity and receptor affinity compared to its parent compound, DCA.

Vitamin D Receptor (VDR) Modulation

Recent high-impact studies have identified 12-ketoLCA as a significant agonist of the Vitamin D Receptor (VDR) , particularly in Group 3 Innate Lymphoid Cells (ILC3s).[1]

-

Mechanism: 12-ketoLCA binds VDR

Translocation to nucleus -

Outcome: Suppression of Il17a and Il17f gene expression.

-

Clinical Relevance: Prevention of Th17-driven colonic inflammation (Colitis).[1]

TGR5 and Metabolic Signaling

Like other secondary bile acids, 12-ketoLCA activates the G-protein-coupled bile acid receptor TGR5 (GPBAR1) .[1][5]

-

Cell Types: Enteroendocrine L-cells.[1]

-

Downstream Effect: cAMP elevation

GLP-1 secretion

Signaling Pathway Diagram[1]

Figure 2: Dual signaling mechanism of 12-ketoLCA modulating immunity (VDR) and metabolism (TGR5).[1]

Analytical Framework: Quantification by LC-MS/MS

Accurate quantification of 12-ketoLCA is challenging due to its structural similarity to other bile acid isomers (e.g., 7-ketoLCA, 3-ketoLCA).[1] A high-resolution LC-MS/MS protocol is required.[1]

Methodological Principles

-

Separation: Reverse-phase chromatography (C18) is essential to resolve 12-ketoLCA from DCA and other keto-derivatives.[1]

-

Ionization: Negative Electrospray Ionization (ESI-).[1]

-

Precursor Ion: The ketone group reduces the mass by 2 Da relative to DCA.

Validated Protocol Workflow

Step 1: Sample Preparation (Serum/Feces) [1]

-

Homogenization: For feces, homogenize 50 mg in 500 µL ice-cold 50% methanol.

-

Protein Precipitation: Add 4 volumes of ice-cold Acetonitrile (ACN) containing internal standards (e.g., DCA-d4).

-

Incubation: -20°C for 20 minutes to ensure protein precipitation.

-

Centrifugation: 15,000 x g for 15 min at 4°C.

-

Evaporation: Transfer supernatant and dry under nitrogen stream.

-

Reconstitution: Reconstitute in 100 µL 50:50 MeOH:H2O.

Step 2: LC-MS/MS Parameters [1]

| Parameter | Setting |

| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water + 5 mM Ammonium Acetate + 0.01% Formic Acid |

| Mobile Phase B | 95% Methanol / 5% Acetonitrile + 5 mM Ammonium Acetate |

| Flow Rate | 0.3 - 0.4 mL/min |

| Gradient | 0-1 min: 30% B; 1-10 min: Linear to 95% B; 10-12 min: Hold 95% B |

| Ion Mode | Negative ESI (ESI-) |

| MRM Transition | 389.5 |

Note: Due to poor fragmentation of steroid nuclei, pseudo-molecular ion monitoring (Precursor

Analytical Workflow Diagram

Figure 3: Step-by-step workflow for the extraction and quantification of 12-ketoLCA.[1]

In Vitro Synthesis Protocol (Enzymatic)

For researchers requiring pure standards or studying enzymatic kinetics, 12-ketoLCA can be synthesized in vitro using recombinant enzymes.[1]

-

Expression System: E. coli BL21 (DE3) expressing the 12

-HSDH gene from Eggerthella lenta (GenBank Accession: CDD59475 or similar).[1] -

Reaction Mix:

-

Incubation: 37°C for 2-4 hours.

-

Verification: Analyze conversion of DCA (391.5 m/z) to 12-ketoLCA (389.5 m/z) via LC-MS.

Future Directions & Drug Development[1]

The "Gut-Liver-Immune" axis centering on 12-ketoLCA presents three distinct therapeutic avenues:

-

Live Biotherapeutic Products (LBPs): Administration of Eggerthella lenta or engineered Clostridium strains to restore 12-ketoLCA levels in IBD patients.[1]

-

Postbiotics: Direct oral administration of encapsulated 12-ketoLCA to bypass microbial variability.[1]

-

Small Molecule Mimetics: Development of stable VDR agonists modeled on the 12-ketoLCA pharmacophore.

References

-

Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis. Gut Microbes (2023).[1][6] Link

-

Metabolism of Oxo-Bile Acids and Characterization of Recombinant 12α-Hydroxysteroid Dehydrogenases from Bile Acid 7α-Dehydroxylating Human Gut Bacteria. Applied and Environmental Microbiology (2018).[1] Link[1][7]

-

Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases. Cells (2022).[1] Link[1]

-

Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS. Metabolites (2020). Link[1]

-

Bile acid oxidation by Eggerthella lenta strains C592 and DSM 2243T. Gut Microbes (2014).[1] Link

Sources

- 1. Deoxycholic acid - Wikipedia [en.wikipedia.org]

- 2. Metabolism of Oxo-Bile Acids and Characterization of Recombinant 12α-Hydroxysteroid Dehydrogenases from Bile Acid 7α-Dehydroxylating Human Gut Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microbial Hydroxysteroid Dehydrogenases: From Alpha to Omega - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantitation of 12-Ketolithocholic Acid (12-ketoLCA) in Biological Matrices

Executive Summary & Biological Significance

12-Ketolithocholic acid (12-ketoLCA), also known as 12-oxo-lithocholic acid or 3

Why Target 12-ketoLCA? Recent studies identify 12-ketoLCA as a significant ligand for the Pregnane X Receptor (PXR) and the Vitamin D Receptor (VDR). Crucially, it has been shown to suppress interleukin-17A (IL-17A) production in innate lymphoid cells, offering protective effects against colitis and intestinal inflammation.[1]

The Analytical Challenge Quantifying 12-ketoLCA presents three specific hurdles:

-

Isobaric Interference: It shares a molecular weight (MW 390.56) and elemental formula (

) with 7-ketolithocholic acid (7-ketoLCA) and other oxo-derivatives. Mass spectrometry alone cannot distinguish these isomers; chromatographic resolution is mandatory.[2][3] -

Ionization Efficiency: Like most bile acids, it ionizes in negative electrospray mode (ESI-), but keto-groups can alter fragmentation patterns compared to hydroxy-analogs.

-

Matrix Complexity: Fecal and plasma matrices contain high levels of phospholipids and proteins that cause ion suppression.

This protocol details a validated LC-MS/MS workflow designed to resolve 12-ketoLCA from its isomers and quantify it with high sensitivity (LLOQ < 1 ng/mL).

Method Development Strategy: The "Why" Behind the Protocol

Chromatographic Separation (The Critical Step)

Since 12-ketoLCA and 7-ketoLCA have identical precursor and product ions in standard negative mode workflows, we utilize a C18 Solid Core (Fused-Core) column technology. Solid core particles (e.g., 2.7

-

Stationary Phase: C18 with high carbon load is preferred to maximize hydrophobic interaction with the steroid core.

-

Mobile Phase Modifiers: We utilize Ammonium Acetate (5 mM) . Unlike formic acid alone, ammonium acetate buffers the pH (~6.5-7.0), ensuring the carboxylic acid tail is deprotonated (

), which stabilizes retention times and improves negative mode ionization.

Mass Spectrometry: Negative vs. Positive Mode

While most bile acid panels utilize Negative ESI (

-

Recommendation: This guide utilizes Negative ESI to allow simultaneous detection of the broader bile acid profile (LCA, DCA, CDCA) in a single run.

-

Alternative: If extreme sensitivity is required only for keto-bile acids, Positive ESI (

, m/z 391.3) can be used, as the ketone facilitates protonation better than hydroxyl groups.

Biological Pathway & Context[1][3][4][5][6][7][8][9]

Understanding the origin of 12-ketoLCA aids in data interpretation. It is a downstream metabolite of Cholic Acid (CA) and DCA.

Figure 1: Metabolic pathway illustrating the derivation of 12-ketoLCA from DCA and its structural isomer 7-ketoLCA from CDCA.[4]

Experimental Protocol

Materials & Reagents[11]

-

Standards: 12-ketolithocholic acid, 7-ketolithocholic acid (for resolution check).

-

Internal Standard (IS): Lithocholic acid-d4 (LCA-d4) or Deoxycholic acid-d4 (DCA-d4). Note: Specific d4-12-ketoLCA is rare; LCA-d4 is the closest structural surrogate.

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate.

Sample Preparation Workflow

A. Plasma/Serum (Protein Precipitation)

-

Aliquot 50

L of plasma into a 1.5 mL tube. -

Add 10

L Internal Standard solution (1 -

Add 200